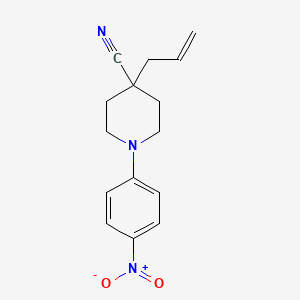

![molecular formula C17H19ClO4S B3035740 2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol CAS No. 338412-34-3](/img/structure/B3035740.png)

2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol

Übersicht

Beschreibung

The compound 2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is a sulfonamide-based molecule. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which is typically characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds are known for their diverse range of biological activities and have been extensively studied for their potential therapeutic applications, particularly as antitumor agents .

Synthesis Analysis

While the specific synthesis of 2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is not detailed in the provided papers, related compounds have been synthesized through multi-step processes. For example, a carbon-14 labeled sulfonamide with a bis(4-chlorophenyl) moiety was prepared through a six-step radioactive synthesis starting from 2-bromo[1-14C]acetic acid . This indicates that the synthesis of similar sulfonamide compounds can be complex and may involve the use of radioactive labeling for tracing and study purposes.

Molecular Structure Analysis

The molecular structure of sulfonamides like 2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is crucial for their biological activity. The presence of the 4-chlorophenyl and 4-methoxybenzyl groups suggests that the compound may interact with biological targets through various non-covalent interactions such as hydrogen bonding, hydrophobic effects, and ionic interactions. These interactions are essential for the binding affinity and specificity of the sulfonamide to its target .

Chemical Reactions Analysis

Sulfonamides, including those with chlorophenyl and methoxybenzyl groups, can participate in a variety of chemical reactions. These may include reactions with nucleophiles due to the electrophilic nature of the sulfur center or transformations involving the aromatic rings, such as halogenation, nitration, or sulfonation. The specific chemical reactions that 2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol undergoes would depend on the context of its use, such as in the development of pharmaceuticals or in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of the sulfonamide group typically confers a degree of water solubility, while the aromatic rings contribute to the compound's lipophilicity. These properties are important for the pharmacokinetics and distribution of the compound within biological systems. The specific activities of these compounds, such as antitumor effects, are often evaluated in cell-based screens and can lead to clinical trials if the compounds show promising activity . Additionally, environmental persistence and effects, such as those observed for bis(4-chlorophenyl)-sulfone in marine environments, can be relevant for certain sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

Chymase Inhibition

A study by Tanaka et al. (2007) identified a compound, (6S)-6-(5-chloro-2-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,4-diazepane-2,5-dione, as a potent human chymase inhibitor, demonstrating the relevance of similar compounds in enzyme inhibition research (Tanaka et al., 2007).

Reaction Pathway Analysis

Montanari et al. (1999) explored the reaction of nitrosobenzenes with thiols in 2-propanol, highlighting the importance of such compounds in understanding complex chemical reaction pathways (Montanari et al., 1999).

Lipase and α-Glucosidase Inhibition

In 2015, Bekircan et al. synthesized novel compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, indicating their potential as lipase and α-glucosidase inhibitors, which could have implications in metabolic research (Bekircan et al., 2015).

Electronic Transport in Polymeric Films

Rusu et al. (2007) studied polymers synthesized from bis(4-chlorophenyl)sulfone, which relate to the topic of electronic transport in thin-film materials. This research has implications in materials science, especially in semiconductor technology (Rusu et al., 2007).

Antiviral Activity

Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, and evaluated their anti-tobacco mosaic virus activity, illustrating the potential for compounds with a similar structure in antiviral applications (Chen et al., 2010).

Solvolysis and Product Selectivity

Bentley and Ryu (1994) reported on the solvolysis of chlorodiphenylmethane derivatives, including chlorobis(4-chlorophenyl)methane, in alcohol–water mixtures. This study contributes to a deeper understanding of solvent effects in organic chemistry (Bentley & Ryu, 1994).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-[(4-methoxyphenyl)methylsulfonyl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClO4S/c1-17(19,14-5-7-15(18)8-6-14)12-23(20,21)11-13-3-9-16(22-2)10-4-13/h3-10,19H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOSYSKVAGRKLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138183 | |

| Record name | 4-Chloro-α-[[[(4-methoxyphenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol | |

CAS RN |

338412-34-3 | |

| Record name | 4-Chloro-α-[[[(4-methoxyphenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338412-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α-[[[(4-methoxyphenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3035657.png)

amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B3035658.png)

![5-[(5-cyano-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-N-(2-methoxyethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B3035662.png)

![2,4-Dimethyl-7-(2-naphthyl)pyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B3035664.png)

![1,3-Dichloro-2-{[({1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}benzene](/img/structure/B3035666.png)

methanone](/img/structure/B3035667.png)

![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl 3-(trifluoromethyl)benzyl sulfide](/img/structure/B3035671.png)

![3-Chloro-2-[4-(mesitylmethoxy)benzyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035674.png)

![(3E)-1-acetyl-4-ethyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B3035675.png)

![1-{2-[Bis(methylsulfanyl)methylene]hydrazino}-1-(methylimino)-2-nitroethane](/img/structure/B3035676.png)

![5-[2-(4-Chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3035678.png)